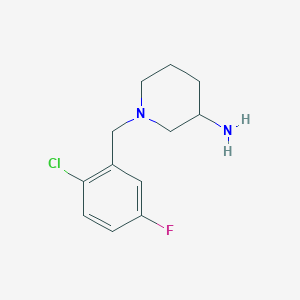

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16ClFN2 |

|---|---|

Molecular Weight |

242.72 g/mol |

IUPAC Name |

1-[(2-chloro-5-fluorophenyl)methyl]piperidin-3-amine |

InChI |

InChI=1S/C12H16ClFN2/c13-12-4-3-10(14)6-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2 |

InChI Key |

VYFQPYRYGNABJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=CC(=C2)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in organic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Cyclization: Catalysts like palladium or rhodium complexes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation can produce N-oxides .

Scientific Research Applications

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, heterocyclic modifications, and functional groups. Key differences in molecular weight, substituent effects, and pharmacological implications are highlighted.

Substituent Position and Electronic Effects

1-(4-Fluorobenzyl)piperidin-3-amine ()

- Substituents : A single fluorine atom at the para position (4-F) on the benzyl ring.

- Key Differences: Electronic Effects: The para-fluoro group is less sterically hindered compared to the ortho-chloro and meta-fluoro groups in the target compound. Molecular Weight: 208.26 g/mol (vs. 242.71 g/mol for the target), reflecting the absence of chlorine.

1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-3-amine ()

- Substituents : Chlorine at 2-position and fluorine at 6-position; N-methylated amine.

- Key Differences: Steric Effects: The 6-fluoro substituent introduces a different dipole orientation compared to the target’s 5-fluoro. Molecular Weight: 256.74 g/mol (higher due to N-methyl group).

Heterocyclic Modifications

1-[3-(Trifluoromethyl)phenyl]piperidin-3-amine ()

- Substituents : A trifluoromethyl (CF₃) group at the meta position on the phenyl ring.

- Lipophilicity: Higher logP due to CF₃, which may enhance blood-brain barrier penetration.

1-(2-Methoxyethyl)piperidin-3-amine ()

- Substituents : A methoxyethyl chain instead of a benzyl group.

- Key Differences :

- Hydrophilicity : The ether linkage increases solubility but reduces membrane permeability compared to the aromatic benzyl group.

- Pharmacokinetics : Likely shorter half-life due to increased polarity.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Substituents on Benzyl/Phenyl Group | Piperidine Modification | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine | 2-Cl, 5-F | None | 242.71 | Primary amine, balanced EWG effects |

| 1-(4-Fluorobenzyl)piperidin-3-amine | 4-F | None | 208.26 | Para-F, lower steric hindrance |

| 1-(2-Chloro-6-fluorobenzyl)-N-methylpiperidin-3-amine | 2-Cl, 6-F | N-methyl | 256.74 | Reduced H-bonding, altered dipole |

| 1-[3-(Trifluoromethyl)phenyl]piperidin-3-amine | 3-CF3 | None | 244.25 | High lipophilicity, strong EWG |

| 1-(2-Methoxyethyl)piperidin-3-amine | N/A | 2-methoxyethyl | ~180 (estimated) | Increased hydrophilicity |

EWG = Electron-Withdrawing Group

Key Research Findings

- Substituent Position : Ortho-chloro and meta-fluoro groups in the target compound optimize steric and electronic interactions for receptor binding compared to para-fluoro () or CF₃-substituted analogs ().

- Amine Functionalization : The primary amine in the target enables stronger hydrogen bonding compared to N-methylated derivatives (), which may enhance target affinity but reduce oral bioavailability.

- Metabolic Stability: Halogenated benzyl groups (Cl/F) improve resistance to oxidative metabolism relative to non-halogenated analogs (e.g., methoxyethyl in ).

Biological Activity

1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine is a compound with notable biological activity, characterized by its unique molecular structure that includes a piperidine ring substituted with a 2-chloro-5-fluorobenzyl group. The molecular formula is C₁₂H₁₆ClFN₂, and it has a molecular weight of 242.72 g/mol. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

Research indicates that this compound interacts with various biological targets, leading to modulation of enzyme activity or receptor function. These interactions are crucial for understanding its potential therapeutic effects and guiding further research into its applications in drug development. The compound's mechanism of action typically involves binding to specific enzymes or receptors, which can lead to significant biological effects.

Biological Targets and Activities

This compound has shown activity against several biological targets, including:

- Histone Deacetylases (HDACs) : This compound has been studied for its inhibitory effects on HDAC isoforms, particularly HDAC3 and HDAC6, which are implicated in cancer progression. It has demonstrated selective inhibition profiles that suggest potential use in cancer therapies .

- Monoamine Oxidases (MAOs) : Preliminary studies have indicated that this compound may interact with MAOs, which play a crucial role in neurotransmitter metabolism and are significant targets for treating mood disorders .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, the modulation of HDAC activity has been linked to increased apoptosis in various cancer types .

- Neurotransmitter Modulation : The compound's potential interaction with MAOs suggests it could influence neurotransmitter levels, making it a candidate for further research in neuropharmacology .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with 2-chloro and 5-fluoro groups | HDAC inhibition, potential anticancer activity |

| 1-(2-Chloro-3-fluorobenzyl)piperidin-3-amine | Chlorine at position 2, fluorine at position 3 | Anticancer properties |

| 1-(4-Fluorobenzyl)piperidin-4-amine | Fluorine substitution at position 4 | Neurotransmitter modulation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chloro-5-fluorobenzyl)piperidin-3-amine, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via nucleophilic substitution between piperidin-3-amine and 2-chloro-5-fluorobenzyl halides (e.g., chloride or bromide). Key variables include solvent choice (DMF or acetonitrile), temperature (60–80°C), and base selection (K₂CO₃ or NaH). Yields are optimized by controlling stoichiometry and reaction time . For example, AK Scientific reports that using NaH in DMF at 70°C yields ~65–75% purity, which can be improved via column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperidine and benzyl connectivity, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. X-ray crystallography may resolve stereochemistry if crystalline forms are obtained. Fourier-Transform Infrared (FT-IR) spectroscopy identifies amine and aromatic C-F stretches (~3300 cm⁻¹ and 1100 cm⁻¹, respectively) .

Q. What preliminary biological activities have been observed for this compound?

- Answer : Fluorinated piperidine analogs exhibit ligand activity at neurotransmitter receptors (e.g., serotonin 5-HT₃ or dopamine D₂). Computational docking studies suggest moderate binding affinity (ΔG ≈ −7.5 kcal/mol) due to the chloro-fluorobenzyl group enhancing hydrophobic interactions . In vitro assays in neuronal cell lines (e.g., SH-SY5Y) are recommended to validate these predictions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s receptor binding selectivity?

- Answer : Replacing the 5-fluoro group with trifluoromethyl or methoxy groups alters steric and electronic profiles. For example:

- 2-Cl-5-CF₃ : Increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.

- 2-Cl-5-OCH₃ : Introduces hydrogen-bonding potential, improving selectivity for serotonin receptors over dopamine receptors.

Quantitative Structure-Activity Relationship (QSAR) modeling is critical to predict these effects .

Q. What contradictions exist in reported biological data for fluorinated piperidine derivatives, and how can they be resolved?

- Answer : Discrepancies in IC₅₀ values (e.g., 5-HT₃ inhibition ranging from 10 nM to 1 µM) may arise from assay conditions (e.g., buffer pH, cell type). Standardized protocols (e.g., FLIPR assays with HEK293 cells expressing human 5-HT₃A receptors) and meta-analysis of datasets can mitigate variability .

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

- Answer : Molecular dynamics simulations predict metabolic hotspots (e.g., amine oxidation via CYP450 enzymes). Introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl position reduces CYP2D6-mediated degradation. ADMET predictors (e.g., SwissADME) validate half-life extensions in silico before synthesis .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

- Answer : Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine ring formation is preferred for scalable production .

Methodological Guidance

Q. Designing a SAR study for this compound: What parameters should be prioritized?

- Key Parameters :

- Substituent electronic effects : Hammett constants (σ) for halogen/methoxy groups.

- Steric bulk : Tolman’s cone angles for benzyl substituents.

- LogD (pH 7.4) : Correlate with membrane permeability.

Use multivariate regression to identify dominant factors .

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Solution :

- Use co-solvents (≤5% DMSO) with surfactants (e.g., 0.01% Tween-80).

- Prepare cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without altering activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.